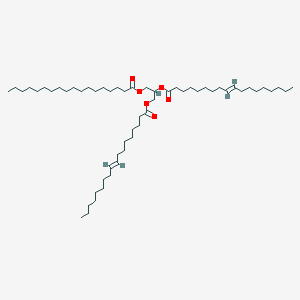

Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate

Übersicht

Beschreibung

1,2-Dielaidoyl-3-Stearoyl-rac-glycerol is a triacylglycerol composed of elaidic acid at the sn-1 and sn-2 positions, and stearic acid at the sn-3 position . This compound is a type of glyceride, which is a significant class of lipids found in biological systems.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

1,2-Dielaidoyl-3-Stearoyl-rac-Glycerin kann durch Veresterungsreaktionen zwischen Glycerin und den entsprechenden Fettsäuren synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung von Katalysatoren wie Schwefelsäure oder p-Toluolsulfonsäure unter Rückflussbedingungen . Das Reaktionsgemisch wird dann unter Verwendung von Techniken wie Säulenchromatographie gereinigt, um das gewünschte Produkt zu isolieren.

Industrielle Produktionsverfahren

In industriellen Umgebungen beinhaltet die Produktion von 1,2-Dielaidoyl-3-Stearoyl-rac-Glycerin großtechnische Veresterungsprozesse. Diese Prozesse verwenden häufig kontinuierliche Durchflussreaktoren, um optimale Reaktionsbedingungen zu gewährleisten und die Ausbeute zu maximieren. Das Produkt wird dann verschiedenen Reinigungsschritten, einschließlich Destillation und Kristallisation, unterzogen, um eine hohe Reinheit zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

1,2-Dielaidoyl-3-Stearoyl-rac-Glycerin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung von Peroxiden und anderen oxidativen Abbauprodukten führen.

Hydrolyse: In Gegenwart von Wasser und Enzymen wie Lipasen kann die Verbindung hydrolysiert werden, um freie Fettsäuren und Glycerin freizusetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Hydrolyse: Enzymatische Hydrolyse verwendet typischerweise Lipasen unter milden wässrigen Bedingungen.

Umesterung: Katalysatoren wie Natriummethoxid oder Schwefelsäure werden üblicherweise unter Rückflussbedingungen verwendet.

Hauptsächlich gebildete Produkte

Oxidation: Peroxide und Aldehyde.

Hydrolyse: Freie Fettsäuren (Elaidinsäure und Stearinsäure) und Glycerin.

Umesterung: Neue Glyceride und Alkohole.

Wissenschaftliche Forschungsanwendungen

1,2-Dielaidoyl-3-Stearoyl-rac-Glycerin hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Modellverbindung verwendet, um Lipidoxidations- und Hydrolysereaktionen zu untersuchen.

Biologie: Untersucht auf seine Rolle im zellulären Lipidstoffwechsel und in Signalwegen.

Medizin: Untersucht auf seine potenziellen Auswirkungen auf lipidbedingte Erkrankungen und seine Verwendung in Medikamenten-Transportsystemen.

Wirkmechanismus

Der Wirkmechanismus von 1,2-Dielaidoyl-3-Stearoyl-rac-Glycerin beinhaltet seine Wechselwirkung mit Lipidmembranen und Enzymen. Die Verbindung kann sich in Lipiddoppelschichten integrieren und die Membranfluidität und -permeabilität beeinflussen. Sie dient auch als Substrat für Lipasen, die die Esterbindungen hydrolysieren, um freie Fettsäuren und Glycerin freizusetzen. Diese freien Fettsäuren können dann an verschiedenen Stoffwechselwegen teilnehmen und die Zellfunktionen beeinflussen .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dielaidoyl-3-Stearoyl-rac-glycerol undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of peroxides and other oxidative degradation products.

Hydrolysis: In the presence of water and enzymes such as lipases, the compound can be hydrolyzed to release free fatty acids and glycerol.

Transesterification: This reaction involves the exchange of ester groups between different glycerides or between glycerides and alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Hydrolysis: Enzymatic hydrolysis typically uses lipases under mild aqueous conditions.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid are commonly used under reflux conditions.

Major Products Formed

Oxidation: Peroxides and aldehydes.

Hydrolysis: Free fatty acids (elaidic acid and stearic acid) and glycerol.

Transesterification: New glycerides and alcohols.

Wissenschaftliche Forschungsanwendungen

1,2-Dielaidoyl-3-Stearoyl-rac-glycerol has several scientific research applications:

Chemistry: Used as a model compound to study lipid oxidation and hydrolysis reactions.

Biology: Investigated for its role in cellular lipid metabolism and signaling pathways.

Medicine: Studied for its potential effects on lipid-related disorders and its use in drug delivery systems.

Industry: Utilized in the formulation of cosmetics and food products due to its emollient properties.

Wirkmechanismus

The mechanism of action of 1,2-Dielaidoyl-3-Stearoyl-rac-glycerol involves its interaction with lipid membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also serves as a substrate for lipases, which hydrolyze the ester bonds to release free fatty acids and glycerol. These free fatty acids can then participate in various metabolic pathways, influencing cellular functions .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1,2-Dioleoyl-3-Stearoyl-rac-Glycerin: Enthält an den sn-1- und sn-2-Positionen Ölsäure anstelle von Elaidinsäure.

1,2-Distearoyl-3-Linoleoyl-rac-Glycerin: Enthält Stearinsäure an den sn-1- und sn-2-Positionen und Linolsäure an der sn-3-Position.

Einzigartigkeit

1,2-Dielaidoyl-3-Stearoyl-rac-Glycerin ist einzigartig aufgrund des Vorhandenseins von Elaidinsäure, einer trans-Fettsäure, an den sn-1- und sn-2-Positionen. Diese Konfiguration verleiht ihr einzigartige physikalische und chemische Eigenschaften, wie z. B. höhere Schmelzpunkte und unterschiedliche Reaktivität im Vergleich zu ihren cis-Gegenstücken .

Eigenschaften

IUPAC Name |

2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25,27-28,30,54H,4-24,26,29,31-53H2,1-3H3/b28-25+,30-27+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYNHWWNZNIGDAQ-WGSDILPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/CCCCCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H106O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

887.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031144 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2410-28-8 | |

| Record name | Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031144 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

22.5 - 23.5 °C | |

| Record name | Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031144 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

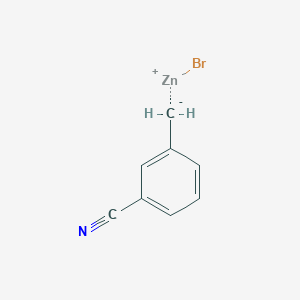

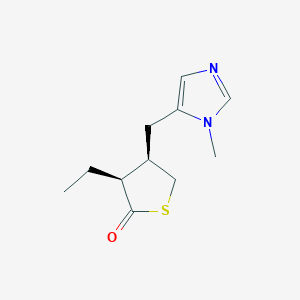

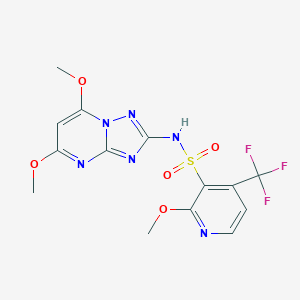

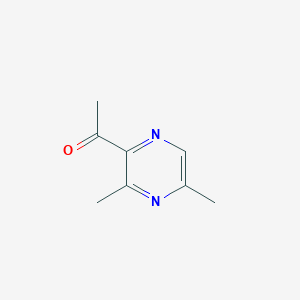

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopropanecarboxylic acid, 1-[(phenylmethyl)amino]-, methyl ester (9CI)](/img/structure/B39249.png)

![3-Methyl-3,3a,3b,4,5,6,6a,6b-octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrazole](/img/structure/B39255.png)

![2-amino-9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B39262.png)